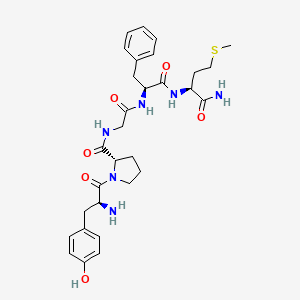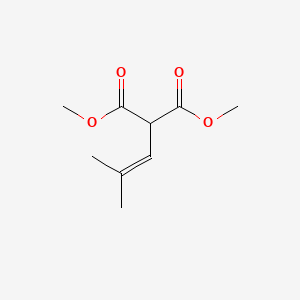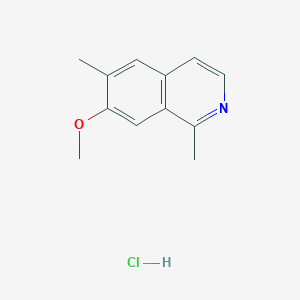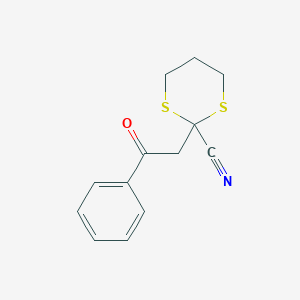
2-(2-Oxo-2-phenylethyl)-1,3-dithiane-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Oxo-2-phenylethyl)-1,3-dithiane-2-carbonitrile is an organic compound characterized by the presence of a phenyl group, a dithiane ring, and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxo-2-phenylethyl)-1,3-dithiane-2-carbonitrile typically involves the reaction of 2-hydroxyacetophenone with carbon disulfide and potassium carbonate, followed by the addition of bromoethane. The reaction is carried out at 35°C with efficient stirring and monitored by thin-layer chromatography (TLC) until completion . The resulting mixture is then cooled, poured into ice water, and extracted with ethyl acetate. The organic layers are washed with anhydrous sodium sulfate, and the solvent is removed under reduced pressure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring efficient purification and isolation of the final product.
化学反応の分析
Types of Reactions
2-(2-Oxo-2-phenylethyl)-1,3-dithiane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under basic conditions, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(2-Oxo-2-phenylethyl)-1,3-dithiane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical products
作用機序
The mechanism of action of 2-(2-Oxo-2-phenylethyl)-1,3-dithiane-2-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular pathways involved in inflammation and cancer progression, leading to therapeutic effects .
類似化合物との比較
Similar Compounds
Diethyl (2-oxo-2-phenylethyl)phosphonate: Similar in structure but contains a phosphonate group instead of a dithiane ring
2-Oxo-2-phenylethyl acetate: Contains an acetate group instead of a dithiane ring.
Uniqueness
2-(2-Oxo-2-phenylethyl)-1,3-dithiane-2-carbonitrile is unique due to the presence of the dithiane ring, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action.
特性
CAS番号 |
64414-31-9 |
|---|---|
分子式 |
C13H13NOS2 |
分子量 |
263.4 g/mol |
IUPAC名 |
2-phenacyl-1,3-dithiane-2-carbonitrile |
InChI |
InChI=1S/C13H13NOS2/c14-10-13(16-7-4-8-17-13)9-12(15)11-5-2-1-3-6-11/h1-3,5-6H,4,7-9H2 |
InChIキー |
QMWAANBADQDDFQ-UHFFFAOYSA-N |
正規SMILES |
C1CSC(SC1)(CC(=O)C2=CC=CC=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


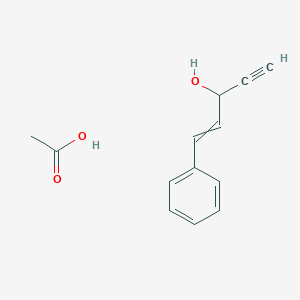
![4-[(Naphthalen-1-yl)amino]butan-2-one](/img/structure/B14504153.png)
![2'-(Bromomethyl)[1,1'-biphenyl]-2-ol](/img/structure/B14504158.png)
![6-Methoxy-2-phenyl[1,3]oxazolo[3,2-b]pyridazin-4-ium perchlorate](/img/structure/B14504169.png)
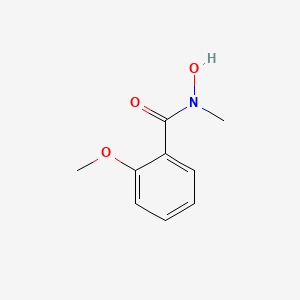
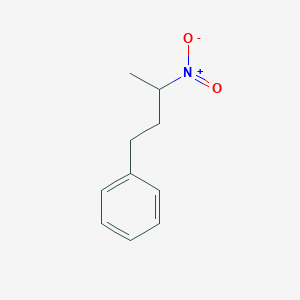
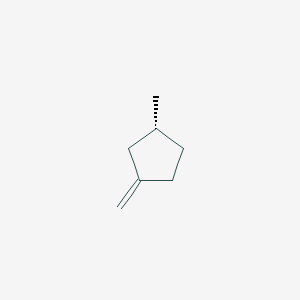
![Dimethyl 2-[(2-bromoethyl)sulfanyl]butanedioate](/img/structure/B14504201.png)
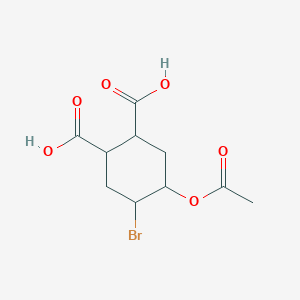
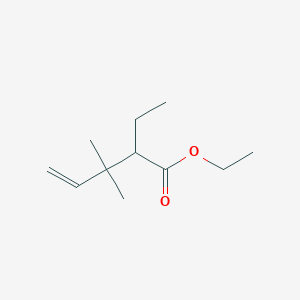
![N-[(Benzyloxy)carbonyl]-L-tyrosyl-L-histidine](/img/structure/B14504218.png)
